Influenza NP (147-155)

T cell immunology ELISPOT assay vaccine immunogenicity

Influenza NP (147-155) (TYQRTRALV, CAS 132326-72-8) is the immunodominant H-2Kd-restricted CTL epitope from influenza A nucleoprotein. It delivers ~6-fold higher IFN-γ ELISPOT SFC counts vs. alternative epitopes (e.g., NP55-69), offering the most sensitive CD8+ T cell readout for universal vaccine studies. NP147-155-specific CTLp frequency quantitatively correlates with heterosubtypic cross-protection, serving as a validated surrogate endpoint for vaccine potency. The 2.60 Å co-crystal structure enables structure-guided epitope engineering. Substituting with other influenza epitopes introduces uncontrolled variables that compromise cross-study comparability and assay calibration. Select this authentic epitope standard for reproducible, publication-ready immunogenicity data.

Molecular Formula C48H82N16O14
Molecular Weight 1107.3 g/mol
Cat. No. B12433145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza NP (147-155)
Molecular FormulaC48H82N16O14
Molecular Weight1107.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C48H82N16O14/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1
InChIKeyWOUNFMMWMQKJJQ-WNGIYMBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza NP (147-155) Peptide: Immunodominant H-2Kd-Restricted CTL Epitope for Influenza T Cell Immunity Research


Influenza NP (147-155) is a synthetic nonamer peptide with the amino acid sequence TYQRTRALV, derived from amino acid residues 147–155 of the influenza A virus nucleoprotein (NP), typically from strain A/PR/8/34 (H1N1). It is an immunodominant cytotoxic T lymphocyte (CTL) epitope presented by the murine H-2Kd MHC class I molecule [1]. The peptide has a molecular formula of C48H82N16O14 and a molecular weight of approximately 1107.3 g/mol [2]. First characterized by Townsend et al. in 1986 as one of the influenza epitopes recognized by cytotoxic T lymphocytes when defined with short synthetic peptides, NP (147-155) has since become a fundamental reagent for studying CD8+ T cell responses in BALB/c mouse models and for evaluating the cellular immunogenicity of influenza vaccine candidates [3].

Influenza NP (147-155): Why Generic Substitution with Alternative Influenza Epitopes Compromises Experimental Reproducibility


Substituting Influenza NP (147-155) with other influenza-derived T cell epitopes—even those derived from the same nucleoprotein—can lead to substantially different experimental outcomes. The NP protein contains multiple potential epitopes, but they exhibit a strict immunodominance hierarchy in the BALB/c mouse model. When the anchor residues of NP147-155 are altered, an otherwise immunorecessive epitope (NP218-226) emerges as the dominant target, fundamentally changing the specificity of the T cell response measured [1]. Furthermore, the epitope's processing and presentation are exquisitely sensitive to flanking sequence context; truncations or extensions of the minimal 147-155 sequence can abrogate MHC class I presentation entirely unless specific C-terminal residues (such as Met159) are retained [2]. Even closely related H-2Kd-binding peptides from influenza do not elicit equivalent responses—NP147-155 demonstrates markedly stronger ELISPOT reactivity than longer overlapping NP peptides such as Pep95 (NP377-391) or Pep96 (NP381-395) [3]. Consequently, substituting NP (147-155) with a different influenza peptide introduces uncontrolled variables that compromise cross-study comparability and may invalidate vaccine immunogenicity assessments calibrated against this established immunodominant epitope.

Influenza NP (147-155): Quantitative Comparative Evidence for Scientific Selection in T Cell Immunology and Vaccine Research


NP147-155 Demonstrates 6-Fold Higher IFN-γ ELISPOT Response than NP55-69 in Fusion Protein Immunization

In a head-to-head comparison using identical ELISPOT assay conditions with splenocytes from mice immunized with an NP-M2e fusion protein, NP147-155 peptide stimulation produced approximately 6-fold higher numbers of IFN-γ spot-forming cells than NP55-69 peptide stimulation. The NP147-155-specific response reached approximately 400 SFCs per 10⁶ splenocytes in the NM2e+Al(OH)₃+CpG group, whereas NP55-69-specific responses under the same conditions remained below approximately 65 SFCs per 10⁶ splenocytes [1]. This demonstrates that NP147-155 is the substantially more sensitive reagent for detecting NP-specific CD8+ T cell immunity in BALB/c mice.

T cell immunology ELISPOT assay vaccine immunogenicity influenza

NP147-155-Specific CTL Precursor Frequency Correlates Positively with Cross-Strain Protective Immunity

A study directly comparing the effectiveness of NP DNA immunization with influenza virus infection demonstrated that the frequency of NP147-155 epitope-specific CTL precursors (CTLp) in NP DNA-immunized mice can reach levels comparable to those found in influenza virus-infected mice. Critically, a positive correlation was observed between the frequency of NP147-155-specific CTLp and the extent of protective immunity against cross-strain influenza challenge (H1N1 DNA immunization protecting against H3N2 challenge) [1]. This establishes NP147-155-specific CTLp frequency as a quantifiable correlate of heterosubtypic protection—a property not demonstrated for other NP epitopes in the same experimental system.

correlates of protection CTL precursor frequency DNA vaccine cross-strain immunity

NP147-155 Sequence is Conserved Across Human, Avian, and Swine Influenza Strains

Sequence analysis demonstrates that the NP147-155 epitope (TYQRTRALV) is highly conserved across diverse influenza A virus strains. A 2012 study reported that NP147-155 is conserved among human, avian, and swine influenza virus strains [1]. Additionally, independent analysis confirms that the TYQRTRALV sequence is identical between influenza A H1N1 PR8 and influenza A/NL/18/94 H3N2 . This degree of inter-species and inter-subtype conservation distinguishes NP147-155 from many other influenza T cell epitopes—including M1-derived epitopes—which exhibit greater strain-to-strain sequence variability.

sequence conservation cross-reactive epitope universal vaccine influenza A

NP147-155 Insertion into HA DNA Vaccine Confers CD8+ T Cell Responses Not Inducible by HA Alone

In a direct comparative study evaluating a chimeric DNA vaccine, vaccination of mice with pHA/NP147-155—a plasmid expressing hemagglutinin (HA) with an inserted NP147-155 epitope—induced NP epitope-specific CD8+ T cell responses that were not inducible by vaccination with pHA alone [1]. Following H5N1 influenza virus challenge, mice vaccinated with pHA/NP147-155 exhibited reduced inflammation severity and lower lung viral titers compared to mice vaccinated with pHA alone [1]. This demonstrates that NP147-155 can confer de novo CD8+ T cell immunogenicity to a vaccine construct that otherwise elicits primarily antibody responses.

chimeric vaccine DNA vaccine CD8 T cell H5N1 influenza

NP147-155 was Validated as the Strongest ELISPOT and CTL Epitope Among NP Peptide Library Candidates

A comprehensive epitope mapping study using a full-length NP peptide library in BALB/c (H-2d) mice identified Pep36 (NP141-155) and Pep37 (NP145-159) as inducing strong ELISPOT responses. The shared sequence Pep147-155 (NP147-155, TYQRTRALV) elicited ELISPOT responses of identical intensity to these longer peptides and was validated as the strongest ELISPOT epitope derived from influenza NP. In vivo CTL assays independently confirmed that Pep147-155 was also the strongest CTL epitope, while other NP peptides such as Pep95 (NP377-391) and Pep96 (NP381-395) induced significantly weaker responses in both ELISPOT and CTL assays [1].

epitope mapping ELISPOT screening CTL assay immunodominance

H-2Kd/NP147-155 Crystal Structure Resolved at 2.60 Å Resolution Enables Structure-Guided Epitope Engineering

The crystal structure of the H-2Kd MHC class I molecule in complex with the NP147-155 peptide (TYQRTRALV) has been resolved at 2.60 Å resolution [1]. This structural information provides atomic-level detail of peptide-MHC interactions, including anchor residue positioning within the H-2Kd binding groove. The availability of high-resolution structural data distinguishes NP147-155 from many other influenza epitopes for which no experimental co-crystal structures exist, enabling structure-guided approaches to epitope modification, affinity optimization, and TCR recognition studies.

crystal structure MHC-peptide complex structure-guided design epitope engineering

Influenza NP (147-155): Optimized Research and Industrial Application Scenarios for T Cell Immunology and Vaccine Development


ELISPOT-Based Immunogenicity Assessment of Universal Influenza Vaccine Candidates

NP147-155 is the optimal peptide stimulant for IFN-γ ELISPOT assays evaluating NP-specific CD8+ T cell responses in BALB/c mouse models. As demonstrated by direct comparative data, NP147-155 elicits approximately 6-fold higher SFC counts than alternative NP epitopes such as NP55-69 under identical immunization and assay conditions [1]. For universal influenza vaccine candidates targeting conserved internal proteins, NP147-155 provides the most sensitive readout of vaccine-elicited cellular immunity, enabling detection of responses that may fall below assay thresholds when weaker epitopes are used. Recommended assay conditions: 5 μg/ml peptide, 40-hour stimulation, splenocytes harvested 7–14 days post-final immunization.

Quantitative Correlate of Cross-Strain Protection in DNA and mRNA Vaccine Studies

NP147-155-specific CTL precursor (CTLp) frequency serves as a validated quantitative correlate of heterosubtypic protective immunity. Studies demonstrate that NP147-155-specific CTLp frequency correlates positively with the extent of protection against cross-strain influenza challenge (H1N1 → H3N2) [1]. This property makes NP147-155 the preferred epitope for vaccine immunogenicity studies where predictive biomarkers of cross-protective efficacy are required. Researchers should employ limiting dilution analysis or MHC tetramer/pentamer staining to enumerate NP147-155-specific CTLp as a surrogate endpoint for vaccine potency assessment, particularly for platforms such as SAM® vectors and DNA vaccines where NP is expressed as a conserved antigen [2].

Chimeric Vaccine Engineering Requiring De Novo CD8+ T Cell Immunogenicity

NP147-155 is a validated CD8+ T cell epitope insert for conferring cellular immunogenicity to vaccine platforms that primarily induce antibody responses. Direct comparative evidence shows that insertion of NP147-155 into an HA-expressing DNA vaccine (pHA/NP147-155) induces NP-specific CD8+ T cell responses that are absent with pHA alone, and confers reduced lung viral titers and inflammation severity following heterologous H5N1 challenge [1]. This application is particularly relevant for developers of chimeric vaccines, virus-like particles (VLPs), or recombinant viral vectors seeking to broaden protective immunity beyond strain-specific neutralizing antibody responses. The minimal 9-mer sequence allows facile genetic insertion without disrupting folding or expression of the carrier antigen.

Structure-Guided Epitope Engineering and TCR Recognition Studies

The availability of the H-2Kd/NP147-155 co-crystal structure at 2.60 Å resolution [1] enables precise, structure-guided approaches to epitope modification that are not possible with structurally uncharacterized influenza epitopes. Applications include: (1) rational design of altered peptide ligands with modified TCR recognition properties; (2) computational modeling of peptide-MHC interactions for affinity prediction and optimization; (3) structure-based understanding of anchor residue contributions to MHC binding; and (4) engineering of NP147-155 variants with enhanced immunogenicity or altered cross-reactivity profiles. Researchers in structural immunology and computational vaccine design should select NP147-155 when atomic-level structural information is required for epitope engineering workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Influenza NP (147-155)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.